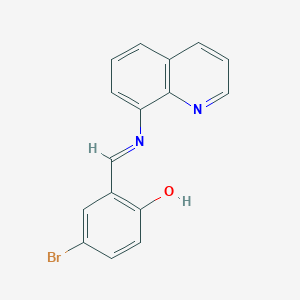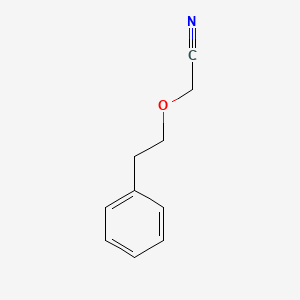
2,5-Diacetylaminoanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diacetylaminoanisole is an organic compound with the molecular formula C12H15NO3 It is a derivative of anisole, featuring two acetylamino groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetylaminoanisole typically involves the acetylation of 2,5-diaminoanisole. One common method is to react 2,5-diaminoanisole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
化学反应分析
Types of Reactions: 2,5-Diacetylaminoanisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetylamino groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to 2,5-diaminoanisole.
Substitution: Introduction of halogen or nitro groups onto the benzene ring.
科学研究应用
2,5-Diacetylaminoanisole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,5-Diacetylaminoanisole involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
2,5-Diaminoanisole: The parent compound, which lacks the acetyl groups.
2,5-Diacetylaminotoluene: A similar compound with a methyl group instead of a methoxy group.
2,5-Diacetylaminophenol: A related compound with a hydroxyl group instead of a methoxy group.
Uniqueness: 2,5-Diacetylaminoanisole is unique due to the presence of both acetylamino and methoxy groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
属性
CAS 编号 |
51837-64-0 |
|---|---|
分子式 |
C11H14N2O3 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
N-(4-acetamido-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)12-9-4-5-10(13-8(2)15)11(6-9)16-3/h4-6H,1-3H3,(H,12,14)(H,13,15) |
InChI 键 |
FEBZNXJEDWQNOX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL}-4-piperidinecarboxamide](/img/structure/B11963658.png)

![2,4-dibromo-6-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11963673.png)
![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B11963685.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11963698.png)

![4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzoic acid](/img/structure/B11963723.png)


![5-(2-bromophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963743.png)
![2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11963757.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11963772.png)

